molecular formula C29H27F3N6O B3027246 GZD856 CAS No. 1257628-64-0

GZD856

Cat. No.: B3027246
CAS No.: 1257628-64-0
M. Wt: 532.6 g/mol
InChI Key: FSLXBWOKEGSUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GZD856 is a novel orally bioavailable inhibitor that targets both platelet-derived growth factor receptors alpha and beta as well as the Bcr-Abl T315I mutant. This compound has shown significant potential in overcoming acquired resistance to imatinib, a common issue in the treatment of chronic myelogenous leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GZD856 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in scientific publications .

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact industrial processes are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

GZD856 undergoes various chemical reactions, including kinase inhibition and binding interactions with its target proteins. It strongly suppresses the kinase activities of both native Bcr-Abl and the T315I mutant .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include solvents like dimethyl sulfoxide and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from the reactions involving this compound are typically its active metabolites, which retain the ability to inhibit kinase activity and suppress tumor growth .

Scientific Research Applications

GZD856 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying kinase inhibition and drug resistance mechanisms.

    Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating chronic myelogenous leukemia and other cancers with kinase mutations.

    Industry: Utilized in the development of new kinase inhibitors and cancer therapies .

Mechanism of Action

GZD856 exerts its effects by inhibiting the kinase activities of platelet-derived growth factor receptors alpha and beta as well as the Bcr-Abl T315I mutant. This inhibition blocks the signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GZD856

This compound stands out due to its ability to overcome acquired resistance to imatinib, particularly in cases involving the T315I mutation. Its dual inhibition of platelet-derived growth factor receptors and Bcr-Abl makes it a promising candidate for treating various cancers with kinase mutations .

Properties

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXBWOKEGSUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.